4-({[(2Z)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid
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Overview
Description
4-{2-[(2E)-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes a thiazolidine ring fused with a benzoic acid moiety. The presence of sulfur and nitrogen in the ring enhances its pharmacological properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 4-{2-[(2E)-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of aniline derivatives with chloro benzaldehyde and thioglycolic acid (TGA) under reflux conditions. This reaction forms the thiazolidine ring, which is then further reacted with benzoic acid derivatives to yield the final product . Industrial production methods often employ green chemistry principles, such as using recyclable catalysts and solvent-free conditions, to improve yield and reduce environmental impact .
Chemical Reactions Analysis
4-{2-[(2E)-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.
Scientific Research Applications
4-{2-[(2E)-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmacological activities.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for studying biological pathways and developing new therapeutic agents.
Medicine: Due to its unique structure, it is investigated for its potential use in drug design, particularly in the development of anticancer and neuroprotective drugs.
Mechanism of Action
The mechanism of action of 4-{2-[(2E)-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its pharmacological activity .
Properties
Molecular Formula |
C13H13N3O4S |
---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
4-[[2-(2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C13H13N3O4S/c1-14-13-16-11(18)9(21-13)6-10(17)15-8-4-2-7(3-5-8)12(19)20/h2-5,9H,6H2,1H3,(H,15,17)(H,19,20)(H,14,16,18) |
InChI Key |
TWUPXDIAPILQIE-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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